molecular formula C17H25NO4 B1403371 4-(4-tert-Butoxycarbonylamino-phenyl)-2,2-dimethyl-butyric acid CAS No. 1398047-46-5

4-(4-tert-Butoxycarbonylamino-phenyl)-2,2-dimethyl-butyric acid

Cat. No.: B1403371
CAS No.: 1398047-46-5
M. Wt: 307.4 g/mol
InChI Key: UTZUBOLNQJAFQJ-UHFFFAOYSA-N
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Description

4-(4-tert-Butoxycarbonylamino-phenyl)-2,2-dimethyl-butyric acid is a synthetic organic compound known for its unique chemical structure and properties. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Scientific Research Applications

4-(4-tert-Butoxycarbonylamino-phenyl)-2,2-dimethyl-butyric acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in the synthesis of tetracycline derivatives , which suggests that it may interact with bacterial ribosomes, the primary target of tetracycline antibiotics.

Pharmacokinetics

The compound’s solubility in methanol suggests that it may have reasonable bioavailability

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a cool, dry place . Furthermore, it’s known to cause skin and eye irritation , suggesting that it should be handled with care to avoid exposure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-Butoxycarbonylamino-phenyl)-2,2-dimethyl-butyric acid typically involves multiple steps, starting with the preparation of the tert-butoxycarbonyl (Boc) protected amineCommon reagents used in these reactions include tert-butyl chloroformate, phenylboronic acid, and various catalysts such as palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-Butoxycarbonylamino-phenyl)-2,2-dimethyl-butyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-tert-Butoxycarbonylamino-phenyl)-2,2-dimethyl-butyric acid is unique due to its combination of the Boc-protected amine, phenyl ring, and butyric acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications.

Properties

IUPAC Name

2,2-dimethyl-4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-16(2,3)22-15(21)18-13-8-6-12(7-9-13)10-11-17(4,5)14(19)20/h6-9H,10-11H2,1-5H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZUBOLNQJAFQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
4-(4-tert-Butoxycarbonylamino-phenyl)-2,2-dimethyl-butyric acid

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